3-(3-Fluorophenyl)propane-1-thiol
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)propane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBMGKGZAXADTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Thiourea
A widely employed route involves the nucleophilic displacement of halogenated precursors. For example, 3-(3-fluorophenyl)propyl bromide can react with thiourea under refluxing ethanol to form the corresponding thiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the target thiol .
Reaction Conditions :
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Precursor : 3-(3-Fluorophenyl)propyl bromide (1.0 equiv)
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Nucleophile : Thiourea (1.2 equiv)
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Solvent : Ethanol (reflux, 12 hours)
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Hydrolysis : 10% NaOH (aq), 60°C, 2 hours
Spectroscopic data for the product aligns with literature values for analogous arylpropane thiols: -NMR (400 MHz, CDCl₃) δ 7.35–7.28 (m, 1H, aromatic), 6.96–6.89 (m, 2H, aromatic), 2.85 (t, , 2H, SCH₂), 2.62 (t, , 2H, CH₂Ph), 1.92 (quintet, , 2H, CH₂) .
Reduction of Disulfide Derivatives
An alternative approach involves the reduction of a disulfide intermediate. 3-(3-Fluorophenyl)propane-1-disulfide, synthesized via oxidative coupling of the corresponding thiol, can be reduced using lithium aluminum hydride (LiAlH₄) to regenerate the monomeric thiol .
Procedure :
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Oxidative Coupling : 3-(3-Fluorophenyl)propane-1-thiol (2.0 equiv) is treated with iodine in dichloromethane to form the disulfide.
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Reduction : Disulfide (1.0 equiv) is reacted with LiAlH₄ (2.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature for 4 hours .
This method is advantageous for purifying air-sensitive thiols, as the disulfide is more stable to oxidation.
Thiolation of Alcohols via Mitsunobu Reaction
The Mitsunobu reaction enables the direct conversion of alcohols to thiols using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with a thiol nucleophile. For 3-(3-fluorophenyl)propan-1-ol, this method offers regioselectivity and mild conditions .
Optimized Parameters :
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Substrate : 3-(3-Fluorophenyl)propan-1-ol (1.0 equiv)
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Reagents : PPh₃ (1.5 equiv), DEAD (1.5 equiv), Thioacetic acid (2.0 equiv)
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Solvent : THF, 0°C to rt, 6 hours
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Post-treatment : Hydrolysis with 1M NaOH in methanol (2 hours)
Analytical Characterization and Challenges
Purity Assessment :
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HPLC : >98% purity (C18 column, acetonitrile/water gradient)
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GC-MS : m/z 170.25 [M]⁺ (consistent with molecular formula C₉H₁₁FS)
Common Impurities :
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Disulfide Byproducts : Mitigated by conducting reactions under inert atmosphere.
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Dehalogenation : Observed in high-temperature reactions, leading to des-fluoro derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halogens or other leaving groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Disulfides: Formed through the oxidation of the thiol group.
Sulfides: Resulting from reduction reactions.
Substituted Compounds: Products of nucleophilic substitution reactions, where the thiol group replaces other functional groups.
Scientific Research Applications
3-(3-Fluorophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)propane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, affecting biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity.
Comparison with Similar Compounds
3-(Trimethoxysilyl)propane-1-thiol
- Structure : Propane-1-thiol with a trimethoxysilyl (-Si(OCH₃)₃) group at position 3.
- Key Differences: The bulky, hydrophobic trimethoxysilyl group enhances adhesion to silica-based surfaces, making it valuable in silanization reactions (e.g., surface functionalization of nanoparticles) .
- Applications: Used in synthesizing silanized quinones for electrochemical applications, as demonstrated in .
3-Aminopropane-1-thiol (CAS 462-47-5)
- Structure: Propane-1-thiol with an amino (-NH₂) group at position 3.
- Key Differences: The electron-donating amino group reduces thiol acidity compared to the electron-withdrawing fluorophenyl group.
- Safety : Requires stringent handling due to respiratory and dermal toxicity risks .
- Applications : Primarily employed as an R&D building block in organic synthesis .
Functional Group Variation
3-Phenyl-1,1-bis(methylthio)propane
- Structure : Propane with a phenyl group at position 3 and two methylthio (-SMe) groups at position 1.
- Key Differences: Thioether groups (SMe) are less reactive than thiols (-SH), offering greater stability but reduced nucleophilicity. This compound’s bis-thioether structure may enhance lipophilicity compared to mono-thiol derivatives .
3'-Fluoro-3-(3-methoxyphenyl)propiophenone (CAS 898774-72-6)
- Structure : A ketone derivative with 3-fluorophenyl and 3-methoxyphenyl substituents.
- Key Differences : The ketone functional group introduces polarity and hydrogen-bonding capacity, contrasting with the thiol’s nucleophilic character. The methoxy group’s electron-donating nature counterbalances the fluorine’s electron-withdrawing effect .
Fluorophenyl-Containing Pharmaceuticals
YPC-21813
- Structure : A kinase inhibitor featuring a 3-fluorophenyl group attached to an imidazo[1,2-b]pyridazine scaffold.
- Key Differences : The 3-fluorophenyl moiety in YPC-21813 contributes to target binding affinity and metabolic stability, highlighting the pharmacological relevance of fluorine in drug design .
AZD1152 Intermediate
- Structure: Contains a (3-fluorophenyl)amino group in a quinazoline-based pharmaceutical precursor.
- Key Differences : The fluorine’s ortho/para-directing effects influence regioselectivity during synthesis .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Thiol Acidity (Predicted)
| Substituent | Electronic Effect | Acidity (pKa Estimate) |
|---|---|---|
| 3-Fluorophenyl | Electron-withdrawing | ~8.5–9.5 |
| Trimethoxysilyl | Mildly electron-withdrawing | ~9.5–10.5 |
| Amino (-NH₂) | Electron-donating | ~10.5–11.5 |
Research Findings
- Synthetic Utility: Propane-1-thiol derivatives are pivotal in coupling reactions, as shown in , where 3-(trimethoxysilyl)propane-1-thiol was used to functionalize quinones .
- Medicinal Chemistry : Fluorophenyl groups enhance drug potency by improving target binding and metabolic stability, as seen in YPC-21813 and AZD1152 intermediates .
- Safety Profiles: Thiol-containing compounds like 3-aminopropane-1-thiol require careful handling due to toxicity risks, suggesting similar precautions for this compound .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(3-Fluorophenyl)propane-1-thiol with high yield and purity?
- Methodological Answer : The synthesis of thiol derivatives like this compound can be optimized using reductive amination or thiol-ene click chemistry. For example, a procedure adapted from similar thiol syntheses involves reacting a fluorophenyl aldehyde derivative with a thiol precursor (e.g., 3-mercaptopropanal O-methyl oxime) in the presence of a reducing agent like NaCNBH₃ in ethanol. Purification via silica gel chromatography or preparative HPLC is critical for isolating the product in high purity (>95%). Reaction parameters such as temperature (10–25°C), solvent choice (dry toluene or ethanol), and stoichiometric ratios of reagents should be systematically optimized to minimize side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorophenyl group will exhibit aromatic proton signals in the δ 6.8–7.4 ppm range, with splitting patterns dependent on substitution. The thiol proton (SH) may appear as a broad singlet near δ 1.5–2.0 ppm but is often absent due to exchange broadening.
- IR Spectroscopy : The S-H stretch (~2550 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) are diagnostic.
- Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (e.g., C₉H₁₁FS: 170.06 g/mol) confirms the structure.
Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals, particularly in fluorinated aromatic systems .
Advanced Research Questions
Q. How does the presence of the 3-fluorophenyl group influence the thiol's reactivity in nucleophilic substitutions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic ring, potentially increasing the thiol's nucleophilic reactivity at the sulfur center. Comparative kinetic studies using model reactions (e.g., alkylation with methyl iodide or Michael additions) can quantify this effect. For instance, fluorinated thiols may exhibit faster reaction rates in thiol-Michael additions compared to non-fluorinated counterparts due to increased acidity of the S-H group. Computational modeling (DFT) can further elucidate electronic effects on reaction pathways .
Q. What strategies can be employed to analyze and resolve contradictions in reported synthetic yields of this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading) or purification methods. A systematic approach includes:
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent, and reductant type.
- In-line Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time.
- Side-Product Analysis : LC-MS or GC-MS identifies byproducts (e.g., disulfides from thiol oxidation), guiding protocol refinements. Cross-referencing synthetic protocols from structurally analogous compounds (e.g., 3-(Methoxyamino)propane-1-thiol) provides additional insights .
Q. How can this compound be utilized in the design of stimuli-responsive polymers, and what experimental parameters are critical for successful polymerization?
- Methodological Answer : This thiol is a candidate for synthesizing stimuli-responsive polymers via thiol-ene or thiol-Michael addition reactions. Key parameters include:
- Monomer Design : Pairing with electron-deficient enes (e.g., acrylates) for rapid, selective polymerization.
- Oxidative Stability : Incorporating antioxidants (e.g., BHT) to prevent premature disulfide formation.
- Post-Polymerization Modifications : Thiol-disulfide exchange for redox-responsive behavior. Studies on similar systems show that cloud point temperatures (LCST) of polymers can be tuned by adjusting the fluorophenyl content, as demonstrated in poly(N,N-diethylacrylamide) functionalized with thiols .
Q. What are the best practices for storing this compound to prevent oxidation, and how can degradation products be identified?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at –20°C, with stabilizers like EDTA to chelate metal impurities that catalyze oxidation.
- Degradation Analysis : Accelerated aging studies (e.g., exposure to O₂ or light) combined with LC-MS can identify disulfides or sulfonic acids as primary degradation products.
- Preventive Measures : Use of amber glassware and desiccants to minimize light/ moisture-induced degradation. Stability studies on analogous thiols (e.g., 3-(4-hydroxyphenyl)propane-1-thiol) suggest a shelf life of >6 months under optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
